molecular formula C10H7F4NO B8295611 8-fluoro-7-trifluoromethyl-3,4-dihydro-2H-isoquinolin-1-one

8-fluoro-7-trifluoromethyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B8295611
M. Wt: 233.16 g/mol
InChI Key: SEUFSIVCSNFKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-7-trifluoromethyl-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C10H7F4NO and its molecular weight is 233.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7F4NO

Molecular Weight

233.16 g/mol

IUPAC Name

8-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H7F4NO/c11-8-6(10(12,13)14)2-1-5-3-4-15-9(16)7(5)8/h1-2H,3-4H2,(H,15,16)

InChI Key

SEUFSIVCSNFKLP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium azide (492 mg, 7.5688 mmol) was added portion wise to a stirred solution of 7-fluoro-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (I-77c: 500 mg, 2.2935 mmol) in TFA (15 mL) over a period of 5 hours at 80° C. The reaction was monitored by TLC (5% methanol in CHCl3). The reaction mixture was concentrated under reduced pressure, followed by the addition of ice. The precipitated solid was filtered, washed with water (20 mL) and dried under reduced pressure to yield the crude product. Purification by column chromatography on silica gel (2% methanol in CHCl3) afforded 300 mg of the product (56.1% yield).
Quantity
492 mg
Type
reactant
Reaction Step One
Name
7-fluoro-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56.1%

Synthesis routes and methods II

Procedure details

[2-(3-Fluoro-4-trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester (I-47c: 1.5 g, 5.376 mmol) was reacted with P2O5 (1.52 g, 10.75 mmol) and POCl3 (15 mL). The resulting mixture was refluxed for 1 hour at 110° C. to afford the crude product. Purification by column chromatography on silica gel (50% ethylacetate in hexane) afforded 350 mg of the product (27.97% yield).
Name
[2-(3-Fluoro-4-trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
27.97%

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